O-Desethyl Resiquimod
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Overview
Description
O-Desethyl Resiquimod is a derivative of Resiquimod, an imidazoquinoline compound known for its immune response-modifying properties. It has shown significant antiviral and antitumor activities and is used in various scientific research applications, particularly in immunology and oncology .
Chemical Reactions Analysis
O-Desethyl Resiquimod undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: This reaction can be used to modify the compound’s structure, affecting its reactivity and interactions with other molecules.
Substitution: This reaction involves replacing one functional group with another, which can be used to create derivatives with different properties
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
O-Desethyl Resiquimod has a wide range of scientific research applications:
Mechanism of Action
O-Desethyl Resiquimod exerts its effects primarily through its action on toll-like receptors 7 and 8. By binding to these receptors, it induces the production of cytokines, including alpha interferon, which play a crucial role in the immune response. This activation leads to the stimulation of various immune cells, enhancing the body’s ability to fight infections and tumors .
Comparison with Similar Compounds
O-Desethyl Resiquimod is similar to other imidazoquinoline compounds, such as:
Resiquimod: The parent compound, known for its immune-modulating properties.
Gardiquimod: A synthetic compound with similar immune-stimulating properties.
What sets this compound apart is its specific structural modifications, which may result in different biological activities and therapeutic potentials .
Properties
Molecular Formula |
C15H18N4O2 |
---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
1-[4-amino-2-(hydroxymethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol |
InChI |
InChI=1S/C15H18N4O2/c1-15(2,21)8-19-11(7-20)18-12-13(19)9-5-3-4-6-10(9)17-14(12)16/h3-6,20-21H,7-8H2,1-2H3,(H2,16,17) |
InChI Key |
VLKIKVURNOPTAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN1C(=NC2=C1C3=CC=CC=C3N=C2N)CO)O |
Origin of Product |
United States |
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